molecular formula C10H13N5NaO6P B1140910 2'-Deoxyadenosine 3'-monophosphate sodium salt CAS No. 102832-10-0

2'-Deoxyadenosine 3'-monophosphate sodium salt

Cat. No.: B1140910
CAS No.: 102832-10-0
M. Wt: 353.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Deoxyadenosine 3’-monophosphate sodium salt is a nucleotide analog that plays a crucial role in various biochemical and molecular biology applications. It is a derivative of deoxyadenosine monophosphate, where the hydroxyl group at the 3’ position is replaced by a phosphate group, and it is further stabilized as a sodium salt. This compound is essential in the study of DNA synthesis and repair mechanisms, as well as in the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxyadenosine 3’-monophosphate sodium salt typically involves the phosphorylation of 2’-deoxyadenosine. One common method includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a suitable base like pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorylated intermediate. The product is then purified through ion-exchange chromatography to obtain the sodium salt form.

Industrial Production Methods

Industrial production of 2’-Deoxyadenosine 3’-monophosphate sodium salt involves large-scale chemical synthesis using automated reactors. The process includes the controlled addition of phosphorylating agents and bases, followed by purification steps such as crystallization and chromatography. The final product is obtained as a high-purity sodium salt, suitable for various research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2’-Deoxyadenosine 3’-monophosphate sodium salt undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2’-deoxyadenosine 3’-phosphate.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiol compounds.

Major Products Formed

    Oxidation: 2’-Deoxyadenosine 3’-phosphate.

    Reduction: Reduced forms of the nucleotide.

    Substitution: Various substituted nucleotides depending on the reagent used.

Scientific Research Applications

2’-Deoxyadenosine 3’-monophosphate sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of oligonucleotides and other nucleotide analogs.

    Biology: Plays a role in the study of DNA replication, repair, and recombination processes.

    Medicine: Investigated for its potential in developing antiviral and anticancer therapies.

    Industry: Utilized in the production of diagnostic reagents and as a standard in analytical techniques.

Comparison with Similar Compounds

Similar Compounds

  • 2’-Deoxyadenosine 5’-monophosphate
  • 2’-Deoxyadenosine 3’:5’-cyclic monophosphate sodium salt
  • Adenosine 3’-monophosphate

Uniqueness

2’-Deoxyadenosine 3’-monophosphate sodium salt is unique due to its specific structure, which allows it to act as a chain terminator in DNA synthesis. This property distinguishes it from other similar compounds, making it particularly valuable in molecular biology and therapeutic research.

Properties

InChI

InChI=1S/C10H14N5O6P.Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(6(2-16)20-7)21-22(17,18)19;/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFZLWFDWSTCGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)OP(=O)(O)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N5NaO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.